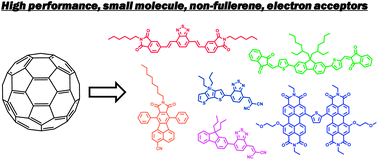Recent advances of non-fullerene, small molecular acceptors for solution processed bulk heterojunction solar cells
Journal of Materials Chemistry A Pub Date: 2013-10-31 DOI: 10.1039/C3TA14236A
Abstract
Organic, planar, and electron deficient small molecules were utilized as acceptors in the first reported bilayer heterojunction solar cells, however, current state-of-the-art organic photovoltaic (OPV) cells utilize fullerene derivatives as acceptor molecules. Recently, intensive efforts have been directed towards the development and understanding of soluble, non-fullerene, organic small molecules to fabricate bulk heterojunction (BHJ) solar cells. These efforts have been aimed at overcoming the inherent limitations of fullerene compounds such as the limited spectral breadth, air instability, and the typically higher production costs of fullerenes. In this focused review, we have highlighted the most recent progress over the last couple of years towards developing n-type organic small molecules utilized in BHJ devices in order to provide insight towards improving the overall performance of OPVs.


Recommended Literature
- [1] Online monitoring and analysis for autonomous continuous flow self-optimizing reactor systems
- [2] Front cover
- [3] Encapsulation of an f-block metal atom/ion to enhance the stability of C20 with the Ih symmetry
- [4] A critical study of Brilliant green as a spectrophotometric reagent: the determination of antimony
- [5] Improvement in the catalytic activity of cytochrome c by immobilisation on a novel mesoporous silica sheet†
- [6] Catalytic asymmetric multicomponent reactions of isocyanide, isothiocyanate and alkylidene malonates†
- [7] General and physical chemistry
- [8] Contents list
- [9] Serum amyloid A sequesters diverse phospholipids and their hydrolytic products, hampering fibril formation and proteolysis in a lipid-dependent manner†
- [10] Brownian dynamics simulations of telechelic polymer – latex suspensions under steady shear†










